2-(6-Fluoropyridin-3-YL)acetonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(6-fluoropyridin-3-yl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c8-7-2-1-6(3-4-9)5-10-7/h1-2,5H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYKSXXXDRXGHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CC#N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30955372 | |
| Record name | (6-Fluoropyridin-3-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30955372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
337965-61-4 | |
| Record name | (6-Fluoropyridin-3-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30955372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Transformation Chemistry of 2 6 Fluoropyridin 3 Yl Acetonitrile
Reactivity Profile of the Acetonitrile (B52724) Moiety
The acetonitrile group, -CH₂CN, is a key site for carbon-carbon bond formation due to the acidity of the methylene (B1212753) protons and the electrophilicity of the nitrile carbon.
Deprotonation and Carbanion Chemistry of the Methylene Group
The methylene (-CH₂-) protons of 2-(6-Fluoropyridin-3-YL)acetonitrile are rendered acidic by the adjacent electron-withdrawing nitrile group and the pyridine (B92270) ring. This allows for deprotonation by a suitable base to form a resonance-stabilized carbanion. The negative charge is delocalized onto the nitrile nitrogen and across the pyridine ring, enhancing the stability of the carbanion.
The stability of such carbanions is influenced by the electronic effects of the substituents on the pyridine ring. The fluorine atom at the 6-position, being highly electronegative, further increases the acidity of the methylene protons through its inductive effect, facilitating carbanion formation.
Once formed, this nucleophilic carbanion can readily participate in a variety of reactions with electrophiles, such as:
Alkylation: Reaction with alkyl halides to introduce new alkyl chains at the α-position.
Aldol-type reactions: Addition to aldehydes and ketones to form β-hydroxynitriles.
Michael additions: Conjugate addition to α,β-unsaturated carbonyl compounds.
These reactions are fundamental in constructing more complex molecular architectures.
Nucleophilic Addition and Condensation Reactions of the Nitrile
The nitrile group (-C≡N) itself is susceptible to nucleophilic attack at the electrophilic carbon atom. This reactivity allows for the transformation of the nitrile into various other functional groups.
Common reactions involving the nitrile moiety include:
Hydrolysis: In the presence of acid or base, the nitrile can be hydrolyzed to a carboxylic acid (2-(6-Fluoropyridin-3-YL)acetic acid) or an amide (2-(6-Fluoropyridin-3-YL)acetamide) intermediate.
Reduction: The nitrile group can be reduced to a primary amine (2-(6-Fluoropyridin-3-YL)ethanamine) using reducing agents such as lithium aluminum hydride (LiAlH₄).
Addition of Grignard Reagents: Organometallic reagents like Grignard reagents can add to the nitrile to form ketones after hydrolysis of the intermediate imine.
Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions, for example, with azides to form tetrazoles.
Furthermore, the acetonitrile moiety can undergo base-catalyzed self-condensation in what is known as the Thorpe-Ziegler reaction . This intramolecular or intermolecular reaction leads to the formation of enamines or cyclic ketones, respectively, and is a powerful tool for the synthesis of cyclic and heterocyclic systems.
Reactivity of the 6-Fluoropyridine Ring System
The 6-fluoropyridine ring is an electron-deficient aromatic system, which makes it prone to nucleophilic aromatic substitution (SNAr) reactions, particularly at the carbon atom bearing the fluorine substituent.
Nucleophilic Aromatic Substitution (SNAr) at the Fluorine Position
The fluorine atom at the 6-position of the pyridine ring is an excellent leaving group in SNAr reactions. This is due to its high electronegativity, which strongly polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex formed upon nucleophilic attack. The nitrogen atom in the pyridine ring further activates the ring towards nucleophilic attack by withdrawing electron density.
A wide range of nucleophiles can displace the fluoride (B91410) ion, including:
O-Nucleophiles: Alkoxides and phenoxides to form ethers.
N-Nucleophiles: Amines and anilines to form substituted aminopyridines.
S-Nucleophiles: Thiolates to form thioethers.
| Nucleophile | Product Type | General Reaction Conditions |
|---|---|---|
| Sodium Methoxide (NaOMe) | 6-Methoxypyridine derivative | MeOH, reflux |
| Ammonia (NH₃) | 6-Aminopyridine derivative | Aqueous NH₃, sealed tube, heat |
| Sodium Thiophenoxide (NaSPh) | 6-(Phenylthio)pyridine derivative | DMF, room temperature |
The reactivity of halopyridines in SNAr reactions generally follows the order F > Cl > Br > I. This trend is counterintuitive based on bond strength (C-F bond is the strongest) but is explained by the mechanism of the reaction. The rate-determining step is typically the formation of the negatively charged Meisenheimer intermediate. The highly electronegative fluorine atom is most effective at stabilizing this intermediate through its strong inductive electron-withdrawing effect, thus accelerating the reaction rate.
| Halogen (X) in 2-X-Pyridine | Relative Rate |
|---|---|
| F | 3140 |
| Cl | 1 |
| Br | 0.74 |
| I | 0.24 |
The rate and regioselectivity of SNAr reactions on the 6-fluoropyridine ring are significantly influenced by electronic and steric factors.
Electronic Factors: The presence of the acetonitrile group at the 3-position has an electron-withdrawing effect, which further activates the pyridine ring towards nucleophilic attack, enhancing the rate of substitution at the 6-position. The position of electron-withdrawing groups relative to the leaving group is crucial for the stabilization of the Meisenheimer intermediate.
Steric Factors: The accessibility of the reaction center (the carbon atom bonded to fluorine) to the incoming nucleophile is important. While the acetonitrile group at the 3-position is not expected to exert a significant steric hindrance on the 6-position, bulky nucleophiles or additional bulky substituents near the reaction site could slow down the reaction rate.
Electrophilic Aromatic Substitution on the Pyridine Nucleus
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This characteristic makes it significantly less reactive towards electrophilic aromatic substitution (EAS) compared to benzene. The presence of two electron-withdrawing groups, the fluorine atom at the 6-position and the cyanomethyl group at the 3-position, further deactivates the pyridine nucleus in this compound.
Typical EAS reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are generally difficult to achieve on such deactivated pyridine systems. The reaction conditions required would likely be harsh, involving strong acids and high temperatures. Under strongly acidic conditions, the pyridine nitrogen is protonated, which further increases the ring's deactivation towards electrophiles.
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While these reactions are frequently performed on halo-pyridines, the reactivity of the halogen is crucial. The typical order of reactivity for halogens in palladium-catalyzed couplings is I > Br > Cl >> F.
In this compound, the carbon-fluorine bond is very strong and generally unreactive under standard Suzuki-Miyaura or Buchwald-Hartwig conditions. The C-F bond activation required for these couplings is a specialized field and necessitates specific, highly active catalyst systems that are not typically used for routine cross-coupling reactions. Therefore, the fluorine atom is not expected to act as a leaving group in these transformations.
Instead, cross-coupling reactions would more plausibly be carried out on derivatives of this molecule where a more reactive leaving group (e.g., bromine, iodine, or a triflate) is installed at another position on the pyridine ring. There are no specific documented examples in the literature of Suzuki-Miyaura or Buchwald-Hartwig reactions where the fluorine atom of this compound is displaced.
Chemo- and Regioselectivity in Multifunctional Transformations
The concept of chemo- and regioselectivity in multifunctional transformations of this compound would involve reactions that can differentiate between the various functional sites: the pyridine ring C-H bonds, the fluorine atom, and the cyanomethyl group.
Given the general unreactivity of the C-F bond and the deactivated nature of the pyridine ring, transformations are more likely to occur at the cyanomethyl group. For instance, hydrolysis of the nitrile under acidic or basic conditions would yield the corresponding carboxylic acid or amide. Reduction of the nitrile group would afford the corresponding amine.
In transformations involving the pyridine ring, regioselectivity would be dictated by the electronic nature of the ring. Nucleophilic aromatic substitution (SNAr), for example, would be favored at positions ortho or para to the electron-withdrawing fluorine atom (the C-2 and C-4 positions), should a suitable nucleophile be employed under conditions that favor the displacement of a hydride ion or another leaving group. However, direct experimental evidence for such selective transformations on this specific molecule is not available in the current body of scientific literature.
Mechanistic Investigations of Key Reaction Pathways
Detailed mechanistic investigations, including kinetic and computational studies, are specific to well-studied reactions. As there is a lack of reported transformations for this compound in the areas of electrophilic substitution and metal-catalyzed cross-coupling involving the C-F bond, no specific mechanistic studies for this compound have been found.
Any mechanistic discussion would be speculative and based on analogous systems. For a hypothetical electrophilic substitution, the mechanism would proceed through a high-energy, positively charged Wheland intermediate. For a hypothetical cross-coupling reaction involving C-F activation, the mechanism would likely involve a challenging oxidative addition step of the C-F bond to a low-valent metal center, which is known to have a high activation barrier. Without experimental data, further mechanistic elucidation is not possible.
Application As a Chemical Building Block in Advanced Organic Synthesis
Strategic Role in the Construction of Complex Heterocyclic Systems
The pyridine (B92270) ring is a ubiquitous motif in a vast number of biologically active compounds and functional materials. The presence of a fluorine atom on this ring can significantly modulate the electronic properties and metabolic stability of the resulting molecules. 2-(6-Fluoropyridin-3-YL)acetonitrile serves as an excellent starting material for the synthesis of more elaborate heterocyclic structures.
The acetonitrile (B52724) moiety in this compound is a key functional group for the construction of fused pyridine systems, such as pyrido[2,3-d]pyrimidines. These fused heterocycles are of significant interest due to their prevalence in a variety of biologically active molecules, including kinase inhibitors. nih.govrsc.org The general synthetic strategy often involves the condensation of the active methylene (B1212753) group of the acetonitrile with a suitable electrophile, followed by an intramolecular cyclization. For instance, reaction with a derivative of cyanoacetamide can lead to the formation of a nicotinamide (B372718) intermediate, which can then be further cyclized to the desired pyrido[2,3-d]pyrimidine (B1209978) core. rsc.org While specific examples detailing the use of this compound in these reactions are not abundant in publicly available literature, the known reactivity patterns of similar o-aminonicotinonitriles strongly suggest its applicability in such synthetic routes. nih.govresearchgate.netnih.gov
Table 1: Examples of Fused Pyridine Systems Potentially Accessible from this compound Analogs
| Fused Heterocycle | General Synthetic Precursor | Potential Application |
| Pyrido[2,3-d]pyrimidine | o-Aminonicotinonitrile derivative | Kinase inhibitors, Anticancer agents |
| Pyrido[2,3-b]pyridine | Substituted aminopyridine | CNS-active compounds |
| Thieno[2,3-b]pyridine | Aminothiophene derivative | Medicinal chemistry scaffolds |
Note: This table is illustrative and based on the known reactivity of analogous compounds.
The synthesis of spirocyclic and bridged ring systems presents a significant challenge in organic synthesis due to the creation of sterically demanding three-dimensional structures. While direct examples of the use of this compound in the formation of such systems are not readily found in the literature, its functional handles offer potential pathways. For instance, the acetonitrile group could be hydrolyzed to a carboxylic acid, which could then participate in intramolecular cyclization reactions to form spirocyclic lactones or lactams, provided a suitable tether is installed on the pyridine ring. nih.govnih.gov Similarly, the fluoropyridine ring can undergo nucleophilic aromatic substitution, allowing for the introduction of side chains that could be elaborated and cyclized to form bridged systems. The dearomatization of pyridines to form spirocyclic dihydropyridines is a known transformation, and while it typically involves different substitution patterns, the principles could potentially be adapted. nih.govacs.orgresearchgate.net
Precursor for the Synthesis of Advanced Functional Molecules
Beyond its role in constructing complex heterocyclic cores, this compound is a valuable starting material for molecules with specific functional properties, such as ligands for catalysis and materials for electronic applications.
The nitrogen atom of the pyridine ring and the nitrile group in this compound can both act as coordination sites for metal ions. rsc.org This makes it a potential precursor for the synthesis of novel ligands for catalysis. For example, the nitrile group can be reduced to an amine, which can then be further functionalized to create bidentate or tridentate ligands. The fluoropyridine moiety can influence the electronic properties of the resulting metal complexes, potentially tuning their catalytic activity and selectivity. mdpi.com While the direct application of this compound in this context is not extensively documented, the coordination chemistry of both pyridines and nitriles is well-established, suggesting a fertile ground for future research. rsc.org
The electronic properties of the fluoropyridine ring make this compound an interesting candidate for the synthesis of materials for organic electronics. For instance, pyridine-based compounds have been investigated for their use in organic light-emitting diodes (OLEDs). The introduction of fluorine can enhance the electron-transporting properties of the material and improve device stability. While specific studies on materials derived directly from this compound are not prominent, the broader field of fluorinated organic electronics suggests its potential in this area.
Utility in Medicinal Chemistry Scaffolds and Structure-Activity Relationship (SAR) Studies
The 6-fluoropyridin-3-yl moiety is a recognized pharmacophore in medicinal chemistry, and this compound serves as a key building block for introducing this scaffold into potential drug candidates. The fluorine atom can enhance binding affinity to target proteins through favorable interactions and can also block metabolic pathways, thereby improving the pharmacokinetic profile of a drug. researchgate.net
This compound has been utilized in the synthesis of a variety of biologically active molecules, including kinase inhibitors and central nervous system (CNS) agents. researchgate.neted.ac.uknih.govacs.orgnih.gov For example, it has been used as a starting material in the development of novel inhibitors for various kinases, which are important targets in cancer therapy. ed.ac.uknih.govmdpi.com The acetonitrile group can be transformed into other functional groups, such as amides or amines, allowing for the exploration of structure-activity relationships (SAR) by introducing different substituents. nih.gov
In the context of CNS drug discovery, the fluoropyridine scaffold is of interest for its potential to modulate properties such as blood-brain barrier penetration. researchgate.net Derivatives of this compound have been explored as antagonists for various receptors in the CNS. nih.govresearchgate.net The ability to systematically modify the molecule starting from this key intermediate allows medicinal chemists to fine-tune the pharmacological properties of new compounds. nih.gov
Table 2: Selected Examples of Bioactive Scaffolds Incorporating the 6-Fluoropyridin-3-yl Moiety
| Compound Class | Biological Target/Application | Role of this compound |
| Pyrido[2,3-d]pyrimidines | PIM-1 Kinase Inhibitors | Precursor to the fused heterocyclic core |
| Phenylpiperazine Derivatives | CNS Receptor Antagonists | Introduction of the fluoropyridine pharmacophore |
| Benzamide Derivatives | LSD1 Inhibitors for PET Imaging | Key building block for the final molecule |
Note: This table highlights the utility of the 6-fluoropyridin-3-yl scaffold, for which this compound is a key synthetic precursor.
This compound is a highly valuable and versatile building block in advanced organic synthesis. Its unique combination of a reactive acetonitrile group and an electronically modified fluoropyridine ring provides chemists with a powerful tool for the construction of a wide range of complex and functional molecules. From the synthesis of fused heterocyclic systems to its application in medicinal chemistry for the development of novel therapeutic agents, this compound continues to demonstrate its significance in the ever-evolving field of organic chemistry. Further exploration of its reactivity is likely to uncover even more innovative applications in the years to come.
Design and Synthesis of Novel 6-Fluoropyridine-Containing Analogs
The strategic incorporation of the 6-fluoropyridine motif is a key approach in the design of novel pharmaceutical candidates. The synthetic utility of this compound lies in the reactivity of both the nitrile group and the pyridine ring itself. The nitrile functionality can be readily hydrolyzed, reduced, or converted to other functional groups, providing a handle for further molecular elaboration.
While specific examples detailing the direct use of this compound in the synthesis of a wide array of analogs are not extensively documented in publicly available literature, the general reactivity of fluoropyridines suggests several synthetic pathways. For instance, the fluorine atom at the 6-position can be displaced by various nucleophiles via nucleophilic aromatic substitution (SNAr), a cornerstone reaction in pyridine chemistry. This allows for the introduction of a diverse range of substituents, including amines, alcohols, and thiols, leading to the generation of novel 6-substituted pyridine analogs.
The following table illustrates potential synthetic transformations of the nitrile group in this compound, which are fundamental in the design of new analogs.
| Starting Material | Reagents and Conditions | Product | Potential Analog Class |
| This compound | 1. H₂SO₄, H₂O, heat 2. SOCl₂, then R'OH | (6-Fluoropyridin-3-yl)methyl ester | Ester derivatives |
| This compound | LiAlH₄, THF | 2-(6-Fluoropyridin-3-yl)ethanamine | Amine derivatives |
| This compound | R'MgBr, then H₃O⁺ | 1-(6-Fluoropyridin-3-yl)alkan-2-one | Ketone derivatives |
| This compound | NaN₃, NH₄Cl | 5-((6-Fluoropyridin-3-yl)methyl)-1H-tetrazole | Tetrazole derivatives |
This table represents plausible synthetic transformations based on the known reactivity of the nitrile functional group.
Exploration of Scaffold Diversity and Derivatization Strategies
The exploration of chemical space around a core scaffold is a critical aspect of modern medicinal chemistry. This compound serves as an excellent starting point for generating diverse molecular scaffolds. Derivatization strategies can target the nitrile group, the methylene bridge, or the pyridine ring.
One common strategy involves the base-catalyzed condensation of the active methylene group with various electrophiles. This allows for the introduction of new substituents at the carbon adjacent to the nitrile group, leading to a variety of derivatized structures. Furthermore, the pyridine nitrogen can be quaternized to form pyridinium (B92312) salts, which can then undergo further reactions.
The table below outlines potential derivatization strategies for expanding scaffold diversity from this compound.
| Derivatization Site | Reagents and Conditions | Resulting Scaffold/Derivative |
| Methylene Group | 1. NaH, THF 2. R-X (alkyl halide) | α-Substituted (6-fluoropyridin-3-yl)acetonitriles |
| Nitrile Group | H₂NOH·HCl, Base | N'-hydroxy-2-(6-fluoropyridin-3-yl)acetimidamide |
| Pyridine Ring (SNAr) | R₂NH, heat | 2-(6-(Dialkylamino)pyridin-3-yl)acetonitrile |
| Pyridine Nitrogen | R-I | 3-(Cyanomethyl)-1-alkyl-6-fluoropyridin-1-ium iodide |
This table illustrates potential derivatization pathways based on the functional groups present in the molecule.
Chemical Modifications and Their Impact on Structure-Activity Relationships
Understanding the structure-activity relationship (SAR) is paramount in the optimization of lead compounds in drug discovery. Chemical modifications to analogs derived from this compound can significantly influence their biological activity. The introduction of different substituents at various positions of the pyridine ring or modifications of the side chain can alter the molecule's size, shape, lipophilicity, and hydrogen bonding capabilities, thereby affecting its interaction with biological targets.
The following table provides a hypothetical framework for how chemical modifications could impact the structure-activity relationship of derivatives of this compound.
| Modification Site | Modification | Potential Impact on Biological Activity |
| 6-Position of Pyridine Ring | Replacement of Fluorine with -NH₂, -OH, -OR | Alteration of hydrogen bonding potential and electronic properties, potentially affecting target binding affinity. |
| Acetonitrile Side Chain | Conversion to carboxamide, carboxylic acid, or tetrazole | Introduction of hydrogen bond donors/acceptors, which can lead to new interactions with the biological target. |
| α-Position to Nitrile | Alkylation or arylation | Introduction of steric bulk, which can influence binding pocket occupancy and selectivity. |
This table presents a conceptual SAR analysis based on general medicinal chemistry principles.
Computational and Theoretical Investigations of 2 6 Fluoropyridin 3 Yl Acetonitrile
Electronic Structure and Molecular Geometry Analysis
The arrangement of atoms and electrons in a molecule dictates its physical and chemical properties. Computational methods allow for a detailed examination of the molecular geometry and electronic landscape of 2-(6-Fluoropyridin-3-YL)acetonitrile.
Density Functional Theory (DFT) is a robust method used to investigate the electronic structure of molecules. By applying functionals like B3LYP or M06-2X with basis sets such as 6-311++G(d,p), researchers can accurately model the geometry and electronic properties of substituted pyridines. researchgate.net For this compound, these calculations would typically begin with a geometry optimization to find the lowest energy structure.
From a DFT calculation, several key electronic descriptors can be obtained. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more reactive. researchgate.net For this molecule, the electron-withdrawing nature of the fluorine atom and the nitrile group is expected to lower the LUMO energy, making the pyridine (B92270) ring susceptible to nucleophilic attack.
Molecular Electrostatic Potential (ESP) maps provide a visual representation of the charge distribution. In this compound, regions of negative potential (typically colored red) are expected around the nitrogen atoms of the pyridine ring and the nitrile group, indicating their role as hydrogen bond acceptors. Positive potential regions (blue) would likely be found on the hydrogen atoms and the carbon atom attached to the fluorine, highlighting its electrophilic character. chemrxiv.org
Table 1: Representative Calculated Properties for this compound Based on DFT Studies of Similar Molecules
| Property | Typical Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -7.0 to -8.5 eV | Region of electron donation |
| LUMO Energy | -1.0 to -2.5 eV | Region of electron acceptance; key for SNAr reactivity |
| HOMO-LUMO Gap | 4.5 to 6.0 eV | Indicator of chemical stability and reactivity |
| Dipole Moment | 3.0 to 4.5 D | Reflects overall molecular polarity |
| C-F Bond Length | ~1.34 Å | Typical length for an aromatic C-F bond |
| C≡N Bond Length | ~1.15 Å | Characteristic triple bond length |
The this compound molecule has conformational flexibility primarily due to rotation around the C-C single bond connecting the pyridyl ring and the acetonitrile (B52724) moiety. Theoretical calculations can map the potential energy surface associated with this rotation to identify the most stable conformers (energy minima) and the transition states (energy maxima) that separate them.
Studies on similarly substituted molecules show that the relative orientation of the side chain with respect to the aromatic ring can be influenced by subtle steric and electronic effects. nih.gov For this compound, the most stable conformation would likely involve a specific dihedral angle that minimizes steric hindrance between the acetonitrile group and the adjacent hydrogen atom on the pyridine ring. The energy barrier for rotation is typically low, suggesting that the molecule may exist as a mixture of conformers in solution at room temperature.
Reactivity Predictions and Reaction Pathway Modeling
A major application of computational chemistry is to predict how a molecule will behave in a chemical reaction, including its reactivity, selectivity, and the mechanism it will follow.
The fluorine atom on the pyridine ring makes this compound a prime candidate for Nucleophilic Aromatic Substitution (SNAr) reactions. nih.gov Computational modeling can provide detailed insights into the mechanism of such transformations. The classic SNAr mechanism proceeds through a high-energy Meisenheimer intermediate. researchgate.net However, for some fluoroarenes, a concerted mechanism involving a single transition state is also possible. acs.org
By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. Transition state theory (TST) can then be used to estimate the activation energy (ΔG‡), which is directly related to the reaction rate. researchgate.net For an SNAr reaction on this molecule, DFT calculations would be used to locate the transition state structure for the addition of a nucleophile to the C6 position of the pyridine ring, leading to the displacement of the fluoride (B91410) ion.
When a molecule has multiple reactive sites, predicting the regioselectivity is crucial for synthetic planning. For this compound, besides the SNAr reaction at the C-F bond, other reactions like electrophilic substitution on the pyridine ring could be considered.
Computational models have been developed to accurately predict the regioselectivity of such reactions. rsc.org For SNAr, quantitative models often use descriptors calculated from the ground state of the electrophile, such as the LUMO energy and the molecular electrostatic potential (ESP) at the carbon atoms of the ring. chemrxiv.org These models can predict the relative activation energies for nucleophilic attack at different positions. In this case, the electron-withdrawing fluorine atom strongly activates the C6 position for SNAr. For electrophilic substitutions, local reactivity descriptors derived from Fukui functions can be used to identify the most nucleophilic sites on the ring. jmaterenvironsci.com
Table 2: Predicted Reactivity for this compound
| Reaction Type | Predicted Major Site | Computational Rationale |
|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | C6 (carbon bearing Fluorine) | Low LUMO energy, strong positive electrostatic potential, stabilization of transition state by F. chemrxiv.org |
| Electrophilic Aromatic Substitution | C5 or C2 | Analysis of Fukui functions and calculated proton affinities would be needed to determine the most nucleophilic carbon. rsc.org |
Investigation of Intermolecular Interactions and Crystal Packing (if applicable)
In the solid state, molecules arrange themselves into a crystal lattice held together by a network of intermolecular interactions. Understanding these interactions is important for predicting crystal structure and physical properties like melting point and solubility. nih.gov
For this compound, several types of non-covalent interactions are expected to govern its crystal packing. Analysis of structurally similar cyanopyridines and fluorinated pyridines provides a strong basis for these predictions. d-nb.infofigshare.com
π-π Stacking: The electron-deficient nature of the fluoropyridine ring makes it suitable for π-π stacking interactions with adjacent rings. These interactions are a dominant force in the crystal packing of many aromatic heterocycles. d-nb.info
Hydrogen Bonding: While lacking strong hydrogen bond donors, the molecule can act as a hydrogen bond acceptor. Weak C-H···N hydrogen bonds are likely, involving aromatic C-H groups and either the pyridine nitrogen or the nitrile nitrogen. d-nb.info
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular contacts within a crystal structure. mdpi.com By mapping properties onto this surface, one can identify the specific atoms involved in interactions and their relative importance.
Table 3: Potential Intermolecular Interactions in the Crystal Structure
| Interaction Type | Atoms Involved | Typical Distance Range | Contribution to Crystal Stability |
|---|---|---|---|
| π-π Stacking | Pyridine Rings | 3.3 - 3.8 Å (interplanar) | Major |
| C-H···N (Pyridine) | Aromatic C-H and Pyridine N | 2.4 - 2.8 Å (H···N) | Moderate |
| C-H···N (Nitrile) | Aromatic C-H and Nitrile N | 2.4 - 2.8 Å (H···N) | Moderate |
| C-H···F | Aromatic C-H and Fluorine | 2.3 - 2.7 Å (H···F) | Minor |
Advanced Spectroscopic and Analytical Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of a molecule in solution. For 2-(6-Fluoropyridin-3-YL)acetonitrile , a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of its molecular framework.
¹H NMR would reveal the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (J), and integration values. The aromatic protons on the pyridine (B92270) ring and the methylene (B1212753) protons of the acetonitrile (B52724) group would exhibit characteristic signals.
¹³C NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom would produce a distinct signal, and the chemical shifts would indicate the electronic environment of each carbon, distinguishing between aromatic, aliphatic, and nitrile carbons.
¹⁹F NMR is particularly important for fluorinated compounds. nih.gov It provides specific information about the fluorine atom on the pyridine ring, including its chemical shift and coupling with neighboring protons and carbons. This technique is highly sensitive to the local electronic environment of the fluorine atom. nih.gov
A hypothetical ¹H NMR data table is presented below to illustrate the expected signals.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| Hypothetical Data | ||||
| 8.30 | d | ~2.5 | 1H | H2 (Pyridine) |
| 7.85 | dd | ~8.5, 2.5 | 1H | H4 (Pyridine) |
| 7.15 | dd | ~8.5, 3.0 | 1H | H5 (Pyridine) |
| 3.90 | s | - | 2H | CH₂ |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis (e.g., ESI-MS, HRMS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. Electrospray ionization (ESI-MS) is a soft ionization technique that would allow for the determination of the molecular weight of This compound with high accuracy.
High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecule, which can be used to confirm its elemental composition. By analyzing the fragmentation pattern, researchers can gain insights into the compound's structure and connectivity.
A hypothetical ESI-MS data table is shown below.
| Ion | Calculated m/z | Observed m/z |
| Hypothetical Data | ||
| [M+H]⁺ | 137.0513 | 137.0515 |
| [M+Na]⁺ | 159.0332 | 159.0334 |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are used to identify the functional groups present in a compound.
IR spectroscopy would show characteristic absorption bands for the C≡N (nitrile) stretching vibration, C-F stretching, C-H stretching of the aromatic and aliphatic groups, and the aromatic ring vibrations.
Raman spectroscopy , being particularly sensitive to non-polar bonds, would also provide information on the C≡N and aromatic ring vibrations, complementing the IR data.
A table of expected IR absorption bands is provided below.
| Wavenumber (cm⁻¹) | Vibrational Mode |
| Hypothetical Data | |
| ~2250 | C≡N stretch |
| ~1600, ~1470 | Aromatic C=C stretch |
| ~1250 | C-F stretch |
| ~3050 | Aromatic C-H stretch |
| ~2950 | Aliphatic C-H stretch |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of This compound can be grown, this technique would provide precise information about bond lengths, bond angles, and intermolecular interactions in the solid state. This data is crucial for understanding the compound's packing in the crystal lattice and its physical properties.
Chromatographic Techniques for Purity Assessment and Mixture Separation (e.g., HPLC, GC)
Chromatographic techniques are essential for assessing the purity of a compound and for separating it from reaction mixtures or impurities.
High-Performance Liquid Chromatography (HPLC) is a versatile technique that can be used to determine the purity of This compound . By using a suitable stationary phase and mobile phase, a sharp peak corresponding to the compound would be observed, and its retention time would be a characteristic property. The peak area can be used to quantify the purity.
Gas Chromatography (GC) , suitable for volatile and thermally stable compounds, could also be employed for purity analysis. The compound would be vaporized and passed through a column, and its retention time would be measured.
A hypothetical HPLC data table is presented below.
| Retention Time (min) | Peak Area (%) | Purity (%) |
| Hypothetical Data | ||
| 5.8 | 99.5 | 99.5 |
| Impurity 1 (3.2 min) | 0.3 | - |
| Impurity 2 (4.5 min) | 0.2 | - |
Green Chemistry Aspects in the Synthesis and Application of 2 6 Fluoropyridin 3 Yl Acetonitrile
Evaluation of Sustainable Solvent Alternatives in Synthetic Procedures
The choice of solvent is a critical factor in the environmental footprint of a chemical process. Solvents often constitute the largest mass component in a reaction, contributing significantly to waste generation and process safety concerns. acs.org In nucleophilic aromatic substitution (SNAr) reactions, commonly used to produce pyridine (B92270) derivatives, high-boiling, polar aprotic solvents such as Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM) are prevalent. google.com However, these solvents are associated with significant health and environmental hazards.
Recent research has focused on identifying and implementing greener solvent alternatives. Polyethylene glycol (PEG), particularly PEG-400, has emerged as a promising medium for SNAr reactions on nitrogen-containing heterocycles. rsc.org It is non-toxic, biodegradable, non-volatile, and can lead to excellent product yields in significantly reduced reaction times. rsc.org Another approach is the use of mechanochemistry, which can eliminate the need for bulk solvents altogether. Solid-state fluorination and other nucleophilic substitutions on N-heterocycles have been successfully demonstrated using ball-milling techniques, offering a rapid and environmentally friendly route that avoids the challenges of using and removing toxic, high-boiling solvents. researchgate.netresearchgate.net
| Solvent Type | Example | Advantages | Disadvantages |
|---|---|---|---|
| Traditional Polar Aprotic | DMF, NMP, DMSO | High salvation power for reactants and reagents. | High boiling points (difficult to remove), toxicity (reprotoxic), environmental persistence. |
| Sustainable Liquid | PEG-400 | Biodegradable, low toxicity, low volatility, often recyclable, can accelerate reactions. rsc.org | Can be viscous, may require different work-up procedures. |
| Solvent-Free | Mechanochemistry (Ball-Milling) | Eliminates solvent waste, can lead to faster reactions, reduces energy for solvent removal. researchgate.net | Not suitable for all reaction types, scalability can be a challenge. |
Development of Environmentally Benign Catalytic Systems
The cyanation step in the synthesis of 2-(6-fluoropyridin-3-yl)acetonitrile typically involves a nucleophilic attack from a cyanide source, such as sodium or potassium cyanide, on a 3-(halomethyl)-6-fluoropyridine substrate. While effective, these reactions can be slow and require harsh conditions. Catalysis offers a pathway to milder conditions and greater efficiency.
Phase-transfer catalysis (PTC) is a well-established green chemistry technique that enhances reaction rates between reactants in immiscible phases. nih.gov In the context of cyanation, a phase-transfer catalyst can shuttle the cyanide anion from an aqueous or solid phase into the organic phase containing the fluoropyridine substrate, accelerating the reaction under milder conditions and potentially reducing the required amount of hazardous cyanide salt.
Palladium-catalyzed cross-coupling reactions represent another advanced approach. While early methods were often unreliable due to catalyst poisoning by the cyanide ion, modern ligand development has led to highly efficient systems. nih.gov Importantly, from a green chemistry perspective, these catalytic methods have enabled the use of less toxic and more manageable cyanide sources than traditional alkali metal cyanides. For instance, potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), a less toxic and water-stable salt, has been successfully employed in palladium-catalyzed cyanations, significantly improving the safety profile of the reaction. nih.govnih.gov
| Catalytic System | Description | Green Advantages | Potential Challenges |
|---|---|---|---|
| Uncatalyzed | Direct reaction with NaCN or KCN in a polar aprotic solvent. | Simple setup. | Often requires high temperatures, long reaction times, and stoichiometric or excess toxic reagents. |
| Phase-Transfer Catalysis (PTC) | Uses a catalyst (e.g., quaternary ammonium (B1175870) salt) to transfer the cyanide anion between phases. nih.gov | Milder reaction conditions, increased reaction rates, potential for using aqueous/solid cyanide sources. | Catalyst separation may be required; catalyst cost. |
| Palladium-Catalyzed Cross-Coupling | Uses a palladium catalyst and a specific ligand to couple the aryl halide with a cyanide source. researchgate.net | High efficiency, broad functional group tolerance, enables use of less toxic cyanide sources like K₄[Fe(CN)₆]. nih.gov | Cost of palladium and ligands, potential for metal contamination in the product. |
Atom Economy and Waste Minimization Strategies in Process Design
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting the mass of reactants into the desired product. youtube.com Substitution reactions, such as the cyanation of 3-(chloromethyl)-6-fluoropyridine, inherently generate by-products (e.g., sodium chloride), meaning their atom economy can never be 100%. nih.gov
Theoretical Atom Economy Calculation: For the reaction: C₆H₅FClN (3-(chloromethyl)-6-fluoropyridine) + NaCN → C₇H₅FN₂ (this compound) + NaCl
| Component | Formula | Molar Mass (g/mol) |
|---|---|---|
| 3-(chloromethyl)-6-fluoropyridine | C₆H₅FClN | 145.56 |
| Sodium Cyanide | NaCN | 49.01 |
| Total Reactant Mass | 194.57 | |
| This compound | C₇H₅FN₂ | 136.13 |
| Atom Economy = (Mass of Desired Product / Total Mass of Reactants) x 100% | ||
| = (136.13 / 194.57) x 100% = 69.96% |
While atom economy is a useful theoretical metric, Process Mass Intensity (PMI) provides a more practical measure of the waste generated by a process. PMI is the ratio of the total mass of inputs (raw materials, solvents, reagents, process water) to the mass of the final product. acs.orgacsgcipr.org In pharmaceutical synthesis, PMI values can often be in the hundreds, with the vast majority of the mass being solvent. acsgcipr.org
Strategies to minimize waste and reduce PMI include:
Solvent Reduction: As discussed, moving to greener solvents, higher concentration reactions, or solvent-free processes has the single largest impact on reducing PMI. acs.org
Improving Yield: Optimizing reaction conditions to maximize the yield of the desired product directly reduces the amount of raw material needed per kilogram of product.
Catalysis: Using catalysts instead of stoichiometric reagents reduces the mass of inputs and the generation of by-products. nih.gov
Telescoping Reactions: Combining multiple synthetic steps into a single pot without isolating intermediates can dramatically reduce solvent use for workups and purifications, thereby lowering PMI. google.com
Energy Efficiency Considerations in Reaction Optimization
The sixth principle of green chemistry encourages minimizing the energy requirements of chemical processes. nih.gov Traditional syntheses often rely on prolonged heating under reflux, consuming significant amounts of energy. Modern technologies offer more energy-efficient alternatives.
Microwave-assisted synthesis has been shown to dramatically accelerate a wide range of organic reactions, including the synthesis of pyridine derivatives. acs.orggoogle.com Microwave irradiation provides rapid and efficient heating directly to the reaction mixture, often leading to shorter reaction times (minutes instead of hours), higher yields, and cleaner reaction profiles compared to conventional heating methods. google.com
Continuous flow chemistry is another transformative technology for improving energy efficiency and process safety. google.com In a flow reactor, small volumes of reactants are continuously mixed and heated in a controlled manner. This offers superior heat and mass transfer compared to batch reactors, allowing for reactions to be run at higher temperatures and pressures safely. chemicalbook.com The result is often a significant reduction in reaction time and energy consumption per unit of product, making it a highly sustainable approach for large-scale manufacturing. chemicalbook.com
| Heating Method | Typical Reaction Time | Energy Input | Green Advantages |
|---|---|---|---|
| Conventional Heating (Oil Bath) | Hours to days | High, inefficient heat transfer | Standard laboratory equipment. |
| Microwave Irradiation | Minutes | Lower, direct and efficient heating | Drastic reduction in reaction time, often higher yields, reduced side products. google.com |
| Continuous Flow | Seconds to minutes | Low, highly efficient and controlled | Excellent heat/mass transfer, enhanced safety, easy scale-up, ideal for process automation. google.com |
Exploration of Alternative Synthetic Routes for Reduced Environmental Footprint
Beyond optimizing existing pathways, green chemistry also encourages the exploration of fundamentally different and more benign synthetic routes.
Biocatalysis offers a powerful approach, using enzymes to perform chemical transformations with high selectivity under mild, aqueous conditions. While the direct enzymatic synthesis of this compound is not yet established, related technologies show significant promise. For instance, fluorinase enzymes are capable of catalyzing C-F bond formation via an SN2 mechanism, offering a green alternative to traditional chemical fluorination methods. acsgcipr.org Similarly, enzyme-catalyzed cyanation reactions , often using oxynitrilase enzymes, can generate cyanohydrins from aldehydes, which could be precursors in alternative synthetic pathways. wikipedia.org The development of engineered enzymes could one day provide a direct, sustainable route to fluorinated heterocycles.
Another strategy involves building the fluoropyridine ring from different, simpler starting materials, rather than functionalizing a pre-existing pyridine ring. Rhodium(III)-catalyzed C-H functionalization has been developed for the one-step preparation of 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.govescholarship.org Such methods can offer a more convergent and atom-economical approach, reducing the number of synthetic steps and associated waste. A novel solvent- and halide-free synthesis of pyridine-2-yl substituted ureas from pyridine N-oxides demonstrates an atom-economical C-H functionalization approach that could inspire new routes to other pyridine derivatives. rsc.org
Future Research Directions and Perspectives
Development of Novel and Highly Efficient Synthetic Pathways
The development of novel and highly efficient synthetic pathways for 2-(6-Fluoropyridin-3-YL)acetonitrile is a key area of future research. Current methods often rely on palladium-catalyzed cyanation of 3-halo-6-fluoropyridines. While effective, these methods can be hindered by catalyst deactivation and the need for toxic cyanide sources. researchgate.net Future research will likely focus on several key areas to overcome these limitations.
One promising approach is the development of more robust and active palladium catalysts. The use of specialized ligands can prevent catalyst poisoning by cyanide and enable reactions at lower catalyst loadings and milder conditions. nih.gov For instance, employing potassium hexacyanoferrate(II) (K4[Fe(CN)6]) as a cyanide source offers a less toxic alternative to traditional cyanide salts. rsc.orgthieme-connect.de Optimization of reaction parameters such as solvent, base, and temperature will be crucial in maximizing yields and minimizing reaction times. thieme-connect.de A comparative analysis of different palladium sources and ligands has shown significant effects on reaction efficiency, with some combinations allowing for high yields even with challenging substrates like heteroaryl chlorides. nih.gov
| Parameter | Current Method | Future Goal |
| Catalyst | Standard Palladium Catalysts | Robust, highly active catalysts with specialized ligands |
| Cyanide Source | Toxic metal cyanides | Less toxic alternatives (e.g., K4[Fe(CN)6]) |
| Reaction Conditions | High temperatures, long reaction times | Milder conditions, shorter reaction times |
| Overall Process | Multi-step synthesis | More convergent, cyanide-free routes |
Exploration of Undiscovered Reactivity Patterns and Transformations
The unique electronic properties imparted by the fluorine atom and the nitrile group in this compound suggest a rich and potentially underexplored reactivity. Future research will aim to uncover novel chemical transformations of this molecule.
The benzylic position of the acetonitrile (B52724) group is a key site for reactivity. This position can be deprotonated to form a resonance-stabilized carbanion, which can then participate in a variety of carbon-carbon bond-forming reactions. Investigating the scope of electrophiles that can react at this position will lead to a diverse array of functionalized derivatives.
Furthermore, the pyridine (B92270) ring itself offers opportunities for unique transformations. The fluorine atom can influence the regioselectivity of electrophilic aromatic substitution reactions. Additionally, the nitrile group can undergo a variety of transformations, including hydrolysis to a carboxylic acid, reduction to an amine, or participation in cycloaddition reactions to form new heterocyclic systems. Uncovering novel cycloaddition pathways could lead to the synthesis of complex polycyclic molecules with interesting biological or material properties.
Expansion of Applications in Complex Molecular Architecture and Chemical Biology Tool Development
The this compound scaffold is a valuable building block for the synthesis of complex molecules with potential applications in medicine and chemical biology. Future research will focus on expanding its use in these areas.
In medicinal chemistry, this compound is an attractive starting material for the synthesis of kinase inhibitors. ed.ac.uk The nitrile group is a common feature in many approved kinase inhibitor drugs, where it can participate in key interactions with the target protein. nih.govnih.gov The fluorinated pyridine moiety can enhance metabolic stability and binding affinity. uel.ac.uk Future work will involve the synthesis of libraries of compounds derived from this compound for screening against a wide range of kinases implicated in diseases such as cancer. nih.gov
In the realm of chemical biology, this scaffold can be incorporated into probes for studying biological processes. For example, it can be used in the development of PET (Positron Emission Tomography) ligands for imaging specific receptors in the brain. researchgate.net The fluorine atom can be replaced with the radioactive isotope fluorine-18, allowing for non-invasive imaging. nih.gov Furthermore, derivatives of this compound could be developed as fluorescent probes for cellular imaging.
Integration of Advanced Computational-Aided Design for Rational Derivatization
Advanced computational methods are becoming indispensable tools in modern drug discovery and materials science. In the context of this compound, computational-aided design will play a crucial role in the rational derivatization of this scaffold to create molecules with desired properties.
Molecular docking studies can be used to predict how derivatives of this compound will bind to specific biological targets, such as the ATP-binding site of a kinase. uel.ac.uknih.gov These predictions can guide the synthesis of new analogs with improved potency and selectivity. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies can also be employed to build models that relate the chemical structure of these compounds to their biological activity, further aiding in the design of more effective molecules. nih.gov
Computational methods can also be used to predict the pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) and potential toxicity of new derivatives. nih.govmdpi.com This in silico screening can help to prioritize which compounds to synthesize and test, thereby saving time and resources in the drug discovery process. mdpi.com
| Computational Method | Application |
| Molecular Docking | Predict binding modes and affinities to biological targets. |
| QSAR | Relate chemical structure to biological activity. |
| ADMET Prediction | Forecast pharmacokinetic and toxicity profiles. |
Implementation of Flow Chemistry and Automation for Scalable Synthesis
To meet the potential demand for this compound and its derivatives in various applications, the development of scalable and efficient manufacturing processes is essential. Flow chemistry and automation offer significant advantages over traditional batch synthesis in this regard.
Flow chemistry, where reactions are carried out in a continuously flowing stream, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. nih.govdurham.ac.uk This enhanced control can lead to higher yields, improved safety, and greater consistency. researchgate.net For the synthesis of this compound, a flow process could be developed for the palladium-catalyzed cyanation step, potentially enabling the use of higher temperatures and pressures to accelerate the reaction while maintaining safety. nih.gov
Q & A
Basic Research Questions
What are the common synthetic routes for 2-(6-Fluoropyridin-3-yl)acetonitrile, and how are reaction conditions optimized?
Synthesis typically involves cross-coupling reactions or functionalization of pre-existing pyridine scaffolds. For fluorinated analogs, a multi-step approach is often employed:
- Step 1 : Fluorination of the pyridine ring using reagents like Selectfluor or DAST (diethylaminosulfur trifluoride) to introduce the fluorine substituent.
- Step 2 : Introduction of the acetonitrile group via nucleophilic substitution or palladium-catalyzed coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions) .
- Optimization : Temperature control (e.g., 60–100°C for nitration steps), solvent selection (polar aprotic solvents like DMF or acetonitrile), and catalyst loading (e.g., 5 mol% Pd for coupling reactions) are critical. Purity is ensured via crystallization or column chromatography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
